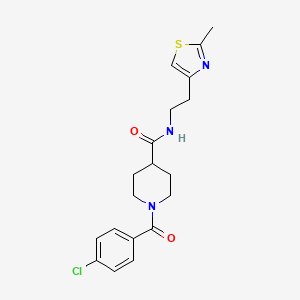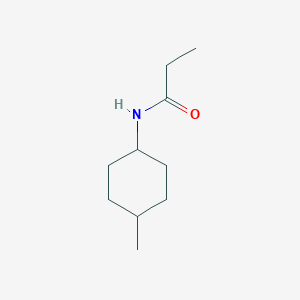![molecular formula C9H7F3N4OS B7479138 3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide](/img/structure/B7479138.png)
3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide involves the inhibition of various enzymes and receptors that play a crucial role in the pathogenesis of diseases. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. Inhibition of COX-2 by this compound results in the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent inhibitory activity against several enzymes and receptors that are involved in the pathogenesis of diseases. In vivo studies have also shown that this compound has anti-inflammatory, anti-cancer, and anti-infective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide in laboratory experiments include its high potency, selectivity, and specificity towards various enzymes and receptors. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of 3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide. One of the most promising directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to explore the potential applications of this compound in other fields such as agriculture and material science.
Métodos De Síntesis
The synthesis of 3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide involves the reaction of 3-methylthiophene-2-carboxylic acid with trifluoromethyl-1H-1,2,4-triazole-3-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. This compound has been found to exhibit potent inhibitory activity against several enzymes and receptors that are involved in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4OS/c1-4-2-3-18-5(4)6(17)13-8-14-7(15-16-8)9(10,11)12/h2-3H,1H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTQGQURDPDRAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=NNC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26657844 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B7479065.png)
![[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate](/img/structure/B7479075.png)
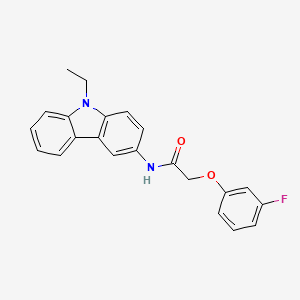
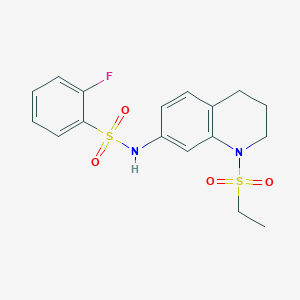

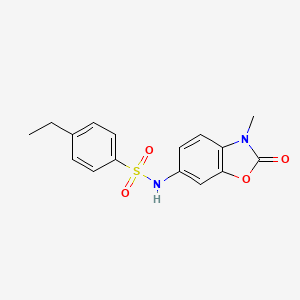
![N-(2,4-difluorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B7479094.png)
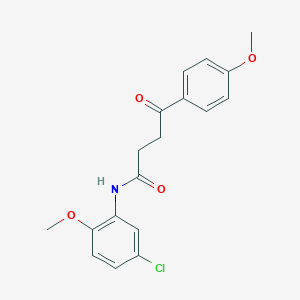

![2-{4-[2-(4-fluoroanilino)-2-oxoethyl]tetrahydro-1-pyrazinyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B7479143.png)
![ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B7479151.png)
